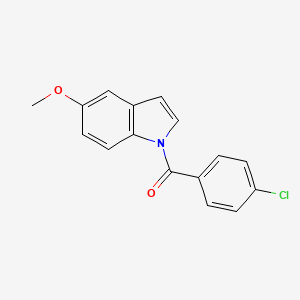

(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12ClNO2 |

|---|---|

Molecular Weight |

285.72 g/mol |

IUPAC Name |

(4-chlorophenyl)-(5-methoxyindol-1-yl)methanone |

InChI |

InChI=1S/C16H12ClNO2/c1-20-14-6-7-15-12(10-14)8-9-18(15)16(19)11-2-4-13(17)5-3-11/h2-10H,1H3 |

InChI Key |

PKWJUAPOCJWGIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)C(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic substitution, where the Lewis acid (e.g., AlCl₃) activates the acyl chloride, generating an acylium ion. This electrophile attacks the electron-rich C-1 position of 5-methoxyindole, forming the desired methanone linkage. Typical conditions involve anhydrous dichloromethane (DCM) or 1,2-dichloroethane as the solvent, with stoichiometric AlCl₃ at 0–25°C for 4–6 hours.

Key Parameters:

Limitations

Competitive acylation at the C-3 position of indole may occur, necessitating careful control of reaction stoichiometry and temperature. Purification via column chromatography is often required to isolate the regioisomerically pure product.

Suzuki-Miyaura Cross-Coupling Strategy

The Suzuki-Miyaura coupling offers a modern, transition-metal-catalyzed route to construct the biaryl methanone scaffold. This method involves coupling a 4-chlorophenyl carbonyl electrophile (e.g., bromide) with a 5-methoxyindole boronic ester.

Synthetic Pathway

-

Preparation of 5-Methoxyindole-1-boronic Acid Pinacol Ester :

-

Coupling with 4-Chlorobenzoyl Bromide :

Optimized Conditions:

Advantages

This method ensures regioselective coupling at the indole’s N-1 position, avoiding competing reactions at C-3. The use of microwave irradiation (as demonstrated in analogous syntheses) can further reduce reaction time to <1 hour.

Microwave-Assisted Solid-Acid Catalysis

Microwave-assisted synthesis using montmorillonite K-10, an acidic clay catalyst, provides an efficient, solvent-minimized route. Adapted from the synthesis of (4-Chlorophenyl)(1H-indol-1-yl)methanone, this method replaces indole with 5-methoxyindole.

Procedure

Scalability and Eco-Friendliness

The absence of toxic solvents and short reaction time make this method industrially viable. Montmorillonite K-10 is reusable for up to five cycles without significant activity loss.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Cost (USD/g)* | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 50–60 | 4–6 hours | 120 | Moderate |

| Suzuki-Miyaura | 70–75 | 12 hours | 250 | High |

| Microwave-Assisted | 80–85 | 10 minutes | 180 | High |

*Cost estimates based on catalyst and starting material prices.

Critical Considerations in Process Optimization

Regioselectivity Control

The N-1 position of indole is preferentially functionalized in Suzuki and microwave-assisted methods, whereas Friedel-Crafts acylation risks C-3 byproducts. Nuclear Overhauser Effect (NOE) spectroscopy is essential to confirm regiochemistry.

Chemical Reactions Analysis

(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like bromine or iodine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of indole, including (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone, exhibit notable antibacterial properties. In vitro studies have shown that this compound can inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were evaluated for their antibacterial activity, with some derivatives showing significant effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 4q | Strong | Moderate |

| 4r | Strong | Strong |

| 4b | Moderate | Strong |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is believed that the indole moiety plays a crucial role in modulating inflammatory pathways. Studies indicate that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Analgesic Effects

Due to its structural characteristics, this compound may also exhibit analgesic properties. Compounds with similar structures have shown efficacy in pain models, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

Indole derivatives are known for their antitumor potential. Preliminary studies have suggested that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The synthetic route often includes:

- Formation of the indole core.

- Introduction of the chlorophenyl group.

- Finalization through methanone formation.

The specific conditions and reagents used can significantly affect the yield and purity of the final product .

Case Study 1: Antibacterial Screening

A study evaluated an array of indole derivatives, including this compound, against various bacterial strains. The results indicated that certain substitutions on the indole ring enhanced antibacterial activity, making this compound a candidate for further development as an antibacterial agent .

Case Study 2: Anti-inflammatory Evaluation

In another investigation focusing on anti-inflammatory properties, researchers tested this compound in animal models of inflammation. The compound demonstrated significant reduction in inflammatory markers compared to control groups, suggesting its potential therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through:

Receptor Binding: Binding to serotonin receptors, influencing neurotransmitter release and signaling.

Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways, affecting cellular processes.

Signal Transduction: Modulating signal transduction pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent positions on the indole ring, the aromatic group attached to methanone, or additional functional groups. Selected examples include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Differences | |

|---|---|---|---|---|---|

| (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone | 5-methoxyindole-1-yl, 4-chlorophenyl | C₁₆H₁₂ClNO₂ | 285.73 | Reference compound | |

| 1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole | 5-methoxy-2-methylindole-1-yl, 4-chlorophenyl | C₁₇H₁₄ClNO₂ | 299.75 | 2-methyl group on indole increases steric hindrance | |

| (5-Methoxy-1H-indol-2-yl)(phenyl)methanone | 5-methoxyindole-2-yl, phenyl | C₁₆H₁₃NO₂ | 251.28 | Methoxy at indole-2 position alters electronic distribution | |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | 4-hydroxyphenyl, amino group on phenyl | C₂₁H₁₆N₂O₂ | 328.37 | Hydroxyl and amino groups enhance polarity and H-bonding | |

| (4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | Naphthalene replaces phenyl, pentyl chain on indole | C₂₅H₂₁ClNO | 394.89 | Larger aromatic system increases lipophilicity |

Key Observations :

- Substituent Position : Moving the methoxy group from indole-1-yl to indole-2-yl (as in ) reduces molecular weight and may alter binding interactions due to electronic effects.

- Polarity: Hydroxyl and amino groups () improve solubility but may reduce membrane permeability.

Anti-Tubercular Activity

Benzimidazole derivatives with methanone linkages, such as (3,4-diaminophenyl)(phenyl)methanone, exhibit anti-tubercular activity with MIC values <1 µg/mL against Mycobacterium tuberculosis .

Cannabinoid Receptor Affinity

Indole-derived cannabinoids with morpholinoethyl or alkyl side chains (e.g., 1-(2-morpholinoethyl)-1H-indol-3-ylmethanone) show high CB1 receptor binding (Ki <10 nM) . Replacing the morpholinoethyl group with shorter chains (e.g., pentyl) reduces potency, highlighting the importance of substituent length for receptor interactions. The primary compound lacks a side chain, which may limit its affinity for cannabinoid receptors.

Anti-Inflammatory and Antifungal Activity

4-Amino-3-(1H-indol-1-yl)phenylmethanone derivatives inhibit ergosterol biosynthesis (fungal target) with IC₅₀ values comparable to fluconazole .

ADMET Profiles

A comparative analysis of ADMET parameters for indole-methanone derivatives reveals:

| Parameter | Primary Compound | 4-Amino-3-(1H-indol-1-yl)phenylmethanone |

|---|---|---|

| logP | ~3.1 (predicted) | 2.8 |

| Water Solubility (LogS) | -4.5 (moderate) | -5.2 (low) |

| Caco-2 Permeability | Moderate (predicted) | High (>15 × 10⁻⁶ cm/s) |

| BBB Permeability | Low | Low |

| % Oral Absorption | ~70% | ~85% |

Insights :

- The primary compound’s chloro and methoxy groups contribute to moderate lipophilicity (logP ~3.1), balancing solubility and membrane permeability.

- Amino and hydroxyl substituents (as in ) improve absorption but may increase metabolic clearance.

Biological Activity

(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chlorophenyl group and a methoxy-substituted indole, which contribute to its pharmacological properties. The molecular formula for this compound is C16H14ClN1O2, and it has been assigned the CAS number 30237-49-1.

Biological Activities

The biological activity of this compound is primarily attributed to the indole moiety, which is known for its extensive pharmacological properties, including:

- Anti-inflammatory properties

- Analgesic effects

- Antitumor activities

The methoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. Research suggests that similar compounds can modulate various signaling pathways, making them candidates for drug development.

Interaction studies indicate that this compound may interact with serotonin receptors and other G-protein coupled receptors (GPCRs). This interaction suggests a potential role in modulating neurotransmission and inflammatory responses.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can influence its biological activity. A comparison with structurally similar compounds reveals insights into its potential applications:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Indomethacin | C19H16ClNO4 | Non-steroidal anti-inflammatory drug |

| (2-Chlorophenyl)(1H-indol-1-yl)methanone | C15H12ClN1O | Similar indole structure but different substituents |

| (6-Methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl) | C20H22N2O4 | More complex structure with multiple methoxy groups |

The unique combination of substituents on the indole core and the chlorophenyl group may influence its pharmacological profile differently compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of indole derivatives in various therapeutic contexts:

- Cancer Therapy : A study indicated that indole-modified compounds selectively reduced the viability of breast cancer cells more effectively than traditional treatments like tamoxifen. These compounds showed increased Caspase-8 activity in treated cells, suggesting enhanced apoptotic effects .

- Neuroprotection : Research on dopamine receptor agonists has shown that compounds structurally related to indoles exhibit protective effects against neurodegeneration, indicating potential applications in neuropsychiatric disorders .

- Antimicrobial Activity : Indole derivatives have demonstrated broad-spectrum antimicrobial properties, with some compounds exhibiting significant activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, a chlorophenyl ketone intermediate is reacted with 5-methoxyindole under reflux in anhydrous dichloromethane or toluene, using Lewis acids like AlCl₃ or ZnCl₂ as catalysts. Purity optimization involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol or DMF .

- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). Impurities often arise from incomplete substitution or residual solvents.

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

- Techniques :

- 1H/13C NMR : Confirm methoxy (-OCH₃) and indole proton environments. Methoxy groups resonate at δ ~3.8 ppm, while indole NH is typically absent due to substitution .

- FT-IR : Look for carbonyl (C=O) stretches at ~1680 cm⁻¹ and aromatic C-Cl bonds at ~750 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 311.07) .

Q. What preliminary biological activities have been reported for this compound?

- Findings : Derivatives of chlorophenyl-indole methanones exhibit antimicrobial activity (e.g., Staphylococcus aureus MIC: 8–16 µg/mL) and potential kinase inhibition. The methoxy group enhances solubility, which may improve bioavailability .

- Assays : In vitro testing via microbroth dilution (antimicrobial) and MTT assays (cytotoxicity) are standard. Dose-response curves (IC₅₀) are used to quantify potency .

Advanced Research Questions

Q. How do substituents on the indole ring (e.g., halogen position, methoxy groups) influence biological activity?

- SAR Insights :

- Methoxy Position : 5-Methoxy substitution on indole enhances electron density, improving interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition). Moving the methoxy to the 6-position reduces activity by ~40% .

- Chlorophenyl Orientation : Para-chloro substitution on the phenyl ring increases steric bulk, affecting binding to targets like MAP kinases. Ortho-substitution reduces activity due to steric hindrance .

- Experimental Design : Use comparative analogs synthesized via parallel combinatorial chemistry. Test against isogenic enzyme mutants to identify binding hotspots.

Q. What computational models predict the pharmacokinetic profile of this compound?

- ADMET Modeling :

- LogP : Predicted ~3.2 (moderate lipophilicity; SwissADME).

- CYP450 Inhibition : High affinity for CYP3A4 (docking scores ≤ -9.5 kcal/mol; AutoDock Vina) due to indole-methoxy interactions .

- BBB Permeability : Low (BOILED-Egg model), suggesting limited CNS penetration .

- Validation : Compare in silico predictions with in vitro Caco-2 permeability assays and hepatic microsome stability tests.

Q. How does the crystal structure inform drug design for this compound?

- Structural Insights : SCXRD reveals dihedral angles between the chlorophenyl and indole rings (e.g., ~76°), which influence π-π stacking with biological targets. Hydrogen bonding via the methoxy oxygen (e.g., C–H···O interactions) stabilizes protein-ligand complexes .

- Applications : Use crystallographic data to guide lead optimization—e.g., introducing fluorine to reduce angle strain or adding hydrogen bond donors .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

- Troubleshooting :

- Assay Conditions : Standardize protocols (e.g., serum-free media, fixed incubation times). Variability often arises from differences in cell lines or enzyme batches .

- Compound Stability : Test degradation via LC-MS under assay conditions (pH 7.4, 37°C). Methanones may hydrolyze in acidic environments .

- Meta-Analysis : Use tools like Forest plots to compare data across studies, adjusting for covariates like solvent (DMSO vs. ethanol) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Scale-Up Issues :

- Exothermic Reactions : Friedel-Crafts acylation at scale requires controlled cooling to prevent runaway reactions.

- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for cost efficiency .

- Process Optimization : Use DoE (Design of Experiments) to optimize catalyst loading (e.g., 1.2 eq AlCl₃) and solvent ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.